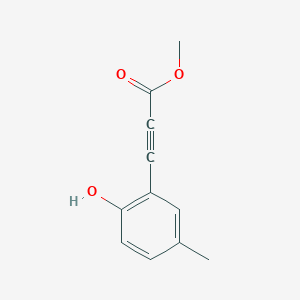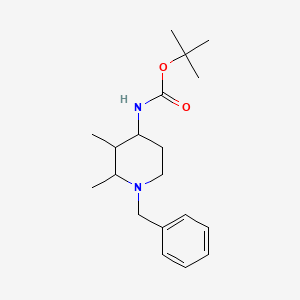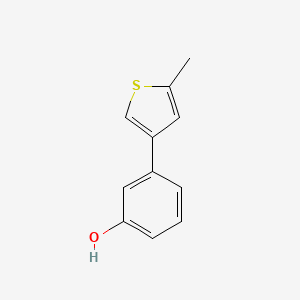
Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate is an organic compound with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol . This compound is characterized by the presence of a methyl ester group, a hydroxyl group, and a prop-2-ynoate moiety attached to a phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate typically involves the esterification of 2-hydroxy-5-methylphenylprop-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 3-(2-hydroxy-5-methylphenyl)prop-2-ynal.
Reduction: Formation of 3-(2-hydroxy-5-methylphenyl)propan-2-ol.
Substitution: Formation of 3-(2-chloro-5-methylphenyl)prop-2-ynoate.
Applications De Recherche Scientifique
Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-hydroxyphenyl)acrylate
- 2-Hydroxy-2-methylpropiophenone
Uniqueness
Methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate is unique due to the presence of both a hydroxyl group and a prop-2-ynoate moiety on the phenyl ring. This combination of functional groups imparts distinct reactivity and selectivity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
methyl 3-(2-hydroxy-5-methylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H10O3/c1-8-3-5-10(12)9(7-8)4-6-11(13)14-2/h3,5,7,12H,1-2H3 |
Clé InChI |
JDIBGSCQBXEMDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)



![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)
![4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)




![4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)
![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13167208.png)

